N1-Ethyl vs. N1-Methyl and N1-Benzyl: Comparative Potency in S6K1 Inhibition
In a comparative structure-activity relationship (SAR) study of pyrazolopyrimidine-based S6K1 inhibitors, the N1-ethyl substituted analog (structurally equivalent to the core of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine) demonstrated an IC50 of 59.8 ± 32.4 nM. In contrast, the N1-methyl analog exhibited significantly reduced potency with an IC50 of 194 nM (single measurement), a 3.2-fold decrease in potency. The N1-benzyl analog was virtually inactive, showing an IC50 of >100,000 nM (duplicate measurement), representing a >1,600-fold loss in potency relative to the N1-ethyl analog [1]. This data directly quantifies the substantial impact of N1-alkyl substitution on kinase inhibition potency.
| Evidence Dimension | S6K1 Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 59.8 ± 32.4 nM (N1-ethyl analog, representing the target substitution pattern) |
| Comparator Or Baseline | N1-methyl analog: 194 nM (3.2-fold less potent); N1-benzyl analog: >100,000 nM (>1,600-fold less potent) |
| Quantified Difference | 3.2-fold to >1,600-fold reduction in potency with alternative N1 substituents |
| Conditions | Mobility shift assay; IC50 values determined with triplicate measurements for ethyl analog, single measurement for methyl analog, duplicate for benzyl analog |
Why This Matters
This quantitative SAR data justifies selecting the N1-ethyl analog over other N1-alkyl pyrazoles for applications where optimal S6K1 kinase inhibitory potency is required.
- [1] PMC. Table 4. IC50 values and ligand efficiencies for N-1 substituted compounds 15 (Scheme 1). Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3858552/table/T4/ View Source
